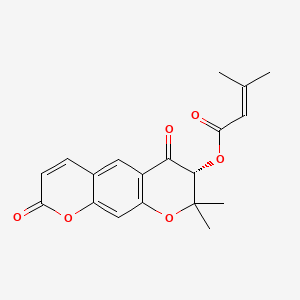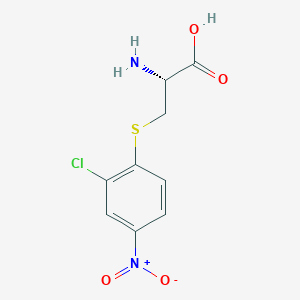
S-(2-Chloro-4-nitrophenyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Chloro-4-nitrophenyl)-L-cysteine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further linked to an L-cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Chloro-4-nitrophenyl)-L-cysteine typically involves the reaction of 2-chloro-4-nitrophenol with L-cysteine. The process begins with the activation of the phenolic hydroxyl group, followed by nucleophilic substitution with the thiol group of L-cysteine. Common reagents used in this synthesis include bases such as potassium carbonate (K2CO3) and solvents like xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-(2-Chloro-4-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can react with the chloro group.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-Chloro-4-nitrophenyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of S-(2-Chloro-4-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets. The compound can modify proteins through the formation of covalent bonds with thiol groups, leading to changes in protein function. This modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the L-cysteine moiety.
2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.
4-Chloro-2-nitrophenol: Another isomer with the chloro and nitro groups in different positions.
Uniqueness
S-(2-Chloro-4-nitrophenyl)-L-cysteine is unique due to the presence of the L-cysteine moiety, which imparts additional reactivity and potential biological activity. This makes it distinct from other chloronitrophenol derivatives and broadens its range of applications in research and industry.
Properties
CAS No. |
305-39-5 |
|---|---|
Molecular Formula |
C9H9ClN2O4S |
Molecular Weight |
276.70 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H9ClN2O4S/c10-6-3-5(12(15)16)1-2-8(6)17-4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
GNDJEAYREUGQKS-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


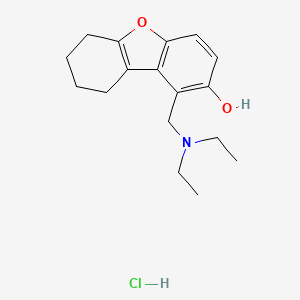

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
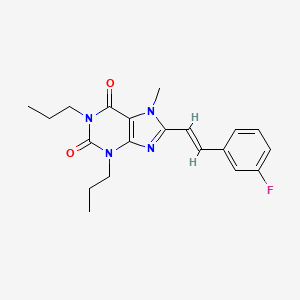
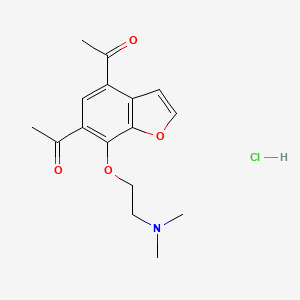
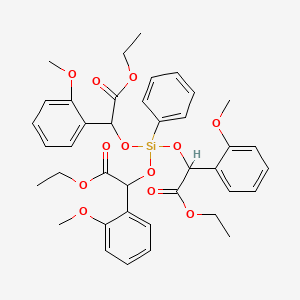

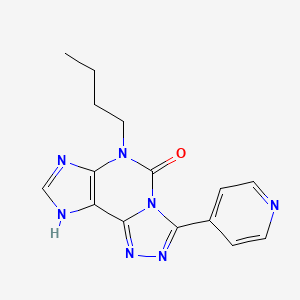
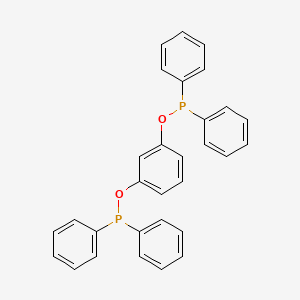
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)

![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)

